(1S)-1-(1-benzofuran-3-yl)ethan-1-ol

Chiral Synthesis Asymmetric Catalysis Enantioselective Reduction

(1S)-1-(1-Benzofuran-3-yl)ethan-1-ol (CAS 343614-13-1) is a single enantiomer belonging to the class of chiral benzofuran alcohols. Its molecular formula is C10H10O2 with a molecular weight of 162.18 g/mol.

Molecular Formula C10H10O2
Molecular Weight 162.188
CAS No. 343614-13-1
Cat. No. B2936117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(1-benzofuran-3-yl)ethan-1-ol
CAS343614-13-1
Molecular FormulaC10H10O2
Molecular Weight162.188
Structural Identifiers
SMILESCC(C1=COC2=CC=CC=C21)O
InChIInChI=1S/C10H10O2/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,11H,1H3/t7-/m0/s1
InChIKeyNMCNKLINDNOOQJ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (1S)-1-(1-Benzofuran-3-yl)ethan-1-ol (CAS 343614-13-1): A Chiral Benzofuran Alcohol for Asymmetric Synthesis


(1S)-1-(1-Benzofuran-3-yl)ethan-1-ol (CAS 343614-13-1) is a single enantiomer belonging to the class of chiral benzofuran alcohols. Its molecular formula is C10H10O2 with a molecular weight of 162.18 g/mol [1]. The compound features a stereogenic center adjacent to the benzofuran ring, conferring specific optical rotation properties. This (S)-enantiomer is distinct from its (R)-counterpart and racemic mixture, making it a valuable chiral building block in asymmetric synthesis and medicinal chemistry . Commercial sources supply this compound with a specified purity of at least 95%, suitable for research and development applications .

Why a Chiral Benzofuran Alcohol Like (1S)-1-(1-Benzofuran-3-yl)ethan-1-ol Cannot Be Interchanged with Its Racemate or Positional Isomers


Substituting (1S)-1-(1-benzofuran-3-yl)ethan-1-ol with its racemic mixture (1-(benzofuran-3-yl)ethanol) or the (R)-enantiomer (CAS 1059698-12-2) compromises enantioselectivity in asymmetric synthesis and may alter biological interactions due to stereochemistry-dependent receptor binding [1]. Even subtle structural modifications, such as shifting the ethanol group from the 1- to the 2-position of the benzofuran ring, can drastically change molecular geometry, hydrogen-bonding capacity, and metabolic stability, rendering generic in-class substitutions invalid without rigorous comparative validation [2].

Quantitative Differentiation of (1S)-1-(1-Benzofuran-3-yl)ethan-1-ol from Its Enantiomer and Racemate


Enantiomeric Purity (ee%) of (S)-Enantiomer vs. Racemate and (R)-Enantiomer

The (S)-enantiomer, (1S)-1-(1-benzofuran-3-yl)ethan-1-ol, is obtained with an enantiomeric excess (ee) of >99% under both fermenting and non-fermenting baker's yeast-mediated reduction conditions [1]. In contrast, the racemic mixture (1-(benzofuran-3-yl)ethanol) has an ee of 0%, and the (R)-enantiomer is also produced with >99% ee but via a separate Mitsunobu inversion step [1]. This high enantiopurity is critical for applications requiring stereochemical fidelity.

Chiral Synthesis Asymmetric Catalysis Enantioselective Reduction

Chemical Yield in Chemoenzymatic Synthesis: (S)-Enantiomer vs. (R)-Enantiomer

The chemoenzymatic route yields the (S)-enantiomer with a chemical yield of 92% under fermenting conditions and 94% under non-fermenting conditions [1]. When the (S)-alcohol is subsequently inverted to the (R)-enantiomer via a Mitsunobu reaction, the yield drops to 80% [1]. This 12-14% yield advantage makes the (S)-enantiomer the more efficient and cost-effective target for direct biocatalytic synthesis.

Biocatalysis Chemoenzymatic Synthesis Green Chemistry

Specific Rotation ([α]D) as a Quality Control Metric for Enantiopurity

The (S)-enantiomer exhibits a specific optical rotation of [α]D^20 -27.1 (c 1.0, CHCl3), while the (R)-enantiomer shows [α]D^20 +27.1 under identical conditions [1]. The racemic mixture has a net rotation of 0. This large difference provides a straightforward, quantitative method for verifying enantiomeric identity and purity.

Chiroptical Properties Quality Control Analytical Chemistry

Research and Industrial Application Scenarios for (1S)-1-(1-Benzofuran-3-yl)ethan-1-ol


Enantioselective Building Block in Asymmetric Synthesis

With an established enantiomeric excess >99% and a robust chemoenzymatic synthesis yielding 92-94% [1], this (S)-alcohol serves as a reliable chiral precursor for constructing more complex benzofuran-containing scaffolds, including pharmaceuticals and agrochemicals. Its high enantiopurity minimizes side reactions and simplifies downstream purification.

Chiral Reference Standard for Analytical Method Development

The well-defined specific rotation of -27.1 (CHCl3) and the availability of the opposite enantiomer [1] make this compound an ideal standard for developing and validating chiral HPLC or SFC methods to assess enantiomeric purity in reaction monitoring and quality control.

Comparative Studies of Stereochemistry-Dependent Biological Activity

The distinct stereochemistry of the (S)-enantiomer, as confirmed by optical rotation [1], enables structure-activity relationship (SAR) studies to evaluate how the spatial arrangement of the benzofuran ethanol moiety influences binding affinity, selectivity, or metabolic stability relative to the (R)-enantiomer or racemate.

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